14-Benzoyloxyyohimbine 14-Benzoyloxyyohimbine
Brand Name: Vulcanchem
CAS No.: 90362-87-1
VCID: VC1572385
InChI: InChI=1S/C28H30N2O5/c1-34-28(33)23-21(31)12-11-17-15-30-14-13-19-18-9-5-6-10-20(18)29-24(19)25(30)26(22(17)23)35-27(32)16-7-3-2-4-8-16/h2-10,17,21-23,25-26,29,31H,11-15H2,1H3/t17-,21-,22-,23-,25+,26+/m0/s1
SMILES: COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol

14-Benzoyloxyyohimbine

CAS No.: 90362-87-1

Cat. No.: VC1572385

Molecular Formula: C28H30N2O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

14-Benzoyloxyyohimbine - 90362-87-1

Specification

CAS No. 90362-87-1
Molecular Formula C28H30N2O5
Molecular Weight 474.5 g/mol
IUPAC Name methyl (1R,15R,18S,19R,20S,21R)-21-benzoyloxy-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Standard InChI InChI=1S/C28H30N2O5/c1-34-28(33)23-21(31)12-11-17-15-30-14-13-19-18-9-5-6-10-20(18)29-24(19)25(30)26(22(17)23)35-27(32)16-7-3-2-4-8-16/h2-10,17,21-23,25-26,29,31H,11-15H2,1H3/t17-,21-,22-,23-,25+,26+/m0/s1
Standard InChI Key QBCDFIYIMPXGPX-TWSHGPBOSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O
SMILES COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O
Canonical SMILES COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O

Introduction

Chemical Structure and Properties

Structural Characteristics

14-Benzoyloxyyohimbine is derived from yohimbine (C21H26N2O3), which features a pentacyclic framework consisting of an indole ring system fused with a quinolizidine-type structure . The key modification is the addition of a benzoyl group (-CO-C6H5) at the C-14 position via an ester linkage, creating the benzoyloxy functionality. This modification maintains the core yohimbine skeleton while introducing new physicochemical properties.

Molecular Properties

Based on the parent compound and the structural modification, 14-Benzoyloxyyohimbine would have the following estimated properties:

PropertyValueNotes
Molecular FormulaC28H30N2O5Addition of benzoyloxy group (C7H5O) to yohimbine
Molecular Weight474.56 g/molCalculated based on atomic weights
AppearanceCrystalline solidTypical for yohimbine derivatives
SolubilityHigher in organic solventsEnhanced lipophilicity compared to yohimbine
StereochemistryMultiple chiral centersMaintains the stereochemistry of the parent yohimbine

Structural Relationship to Yohimbine

The yohimbine skeleton contains multiple stereogenic centers that define different isomers within the yohimbinoid alkaloid family. 14-Benzoyloxyyohimbine preserves these stereochemical features while introducing the benzoyloxy group at a position that can significantly alter the three-dimensional conformation of the molecule.

Synthesis Methods

Primary Synthetic Pathway

The synthesis of 14-benzoyloxyyohimbine appears to be part of a broader synthetic strategy for introducing hydroxyl groups at the C-14 position of yohimbine and related alkaloids. According to research by Yamanaka et al., the general approach involves:

  • Formation of enamines from yohimbine or its isomers

  • Oxidation of these enamines using benzoyl peroxide

  • Subsequent reduction with sodium borohydride (NaBH4)

This process results in the formation of 14-benzoyloxyyohimbine as either a final product or as an intermediate before the removal of the benzoyl group to yield 14-hydroxyyohimbine.

Detailed Synthetic Process

The specific synthetic route described in the literature involves the following steps:

"Hydroxylation at C-14 of yohimbine (6), pseudoyohimbine (7) and isoreserpine (8) was made through oxidation of the enamines (10, 15) with benzoyl or p-nitrobenzoyl peroxide followed by reduction with NaBH4 and removal of benzoyl or p-nitrobenzoyl group to give the 14-hydroxylated compounds (13, 14, 22)."

This indicates that 14-benzoyloxyyohimbine is formed during this process, with the benzoyloxy group introduced during the oxidation step with benzoyl peroxide.

Pharmacological Properties

ReceptorYohimbine ActivityPotential 14-Benzoyloxyyohimbine Activity
α2-AdrenergicAntagonistLikely antagonist with modified potency
5-HT1AModerate affinityMay retain interaction, as yohimbine shows "good dock score and hydrogen-bond interactions"
5-HT1B/1D/2BVarious affinitiesPossibly modified binding profile due to structural changes

The benzoyloxy group at C-14 would likely influence receptor binding by:

  • Altering the molecule's three-dimensional shape

  • Modifying electron distribution across the molecule

  • Potentially creating new interaction points with receptor binding pockets

Structure-Activity Relationships

Impact of C-14 Modification

The addition of a benzoyloxy group at C-14 represents a significant structural modification that may:

  • Enhance lipophilicity, potentially affecting blood-brain barrier penetration

  • Provide metabolic stability compared to a free hydroxyl group

  • Act as a prodrug-like moiety that could be hydrolyzed in vivo to release 14-hydroxyyohimbine

  • Create steric hindrance that may affect binding to key receptors

Comparative Analysis

FeatureYohimbine14-Hydroxyyohimbine14-Benzoyloxyyohimbine
PolarityModerateIncreased due to OHDecreased due to benzoyl group
Metabolic StabilityReferencePotential glucuronidation at OHProtected OH, different metabolic pathways
Receptor SelectivityReferencePotentially modifiedLikely significantly modified
Blood-Brain Barrier PenetrationGoodPotentially reducedDepends on balance of size vs. lipophilicity

Computational Studies

Predicted Pharmacokinetic Properties

Based on the general principles of structure-property relationships, 14-benzoyloxyyohimbine would likely exhibit:

  • Enhanced lipophilicity compared to yohimbine

  • Potential susceptibility to esterases that could cleave the benzoyl group

  • Altered distribution and tissue penetration properties

  • Modified metabolic pathways involving both Phase I and Phase II metabolism

Research Gaps and Future Directions

Synthesis Optimization

Future research could focus on:

  • Developing direct synthetic routes specifically targeting 14-benzoyloxyyohimbine

  • Improving yields and stereoselectivity in the synthesis process

  • Exploring green chemistry approaches to reduce environmental impact of synthesis

Pharmacological Characterization

Critical areas for investigation include:

  • Comprehensive receptor binding profile across adrenergic, serotonergic, and other relevant systems

  • Functional assays to determine agonist/antagonist activities at identified targets

  • In vivo pharmacokinetic studies to determine bioavailability and metabolism

Therapeutic Development

Potential paths for therapeutic exploration:

  • Evaluation as a potential antidepressant based on the findings with yohimbine

  • Assessment for other CNS indications related to α2-adrenergic antagonism

  • Investigation of potential applications in metabolic or cardiovascular disorders

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